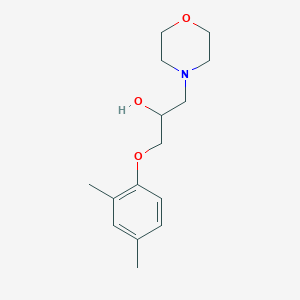
1-(2,4-Dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZERENEX ZXG000491 is a novel chemical entity developed by Zerenex Molecular Ltd. This compound is part of a diverse collection of heterocyclic compounds with unique chemical handles, making it a valuable asset in various scientific research fields .
Preparation Methods
The preparation of ZERENEX ZXG000491 involves several synthetic routes and reaction conditions. Zerenex Molecular Ltd specializes in custom synthesis and contract research, offering expertise in lab-scale organic and medicinal chemistry . The synthetic routes typically involve the use of boronic acids, esters, and organotrifloroborates, which are essential for various coupling reactions such as Suzuki coupling and palladium coupling . The industrial production methods are optimized to ensure high purity and yield, making the compound suitable for high-throughput and combinatorial synthesis .
Chemical Reactions Analysis
ZERENEX ZXG000491 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using catalysts such as palladium and nickel.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
ZERENEX ZXG000491 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: ZERENEX ZXG000491 is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of ZERENEX ZXG000491 involves its interaction with specific molecular targets and pathways. The compound is designed to bind to target proteins with high affinity, modulating their activity and leading to desired biological effects . The specific pathways involved depend on the application and the target protein.
Comparison with Similar Compounds
ZERENEX ZXG000491 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Imidazoles: These compounds have a similar heterocyclic structure and are used in various chemical and biological applications.
Pyridines: These compounds are also heterocyclic and are used in the synthesis of pharmaceuticals and agrochemicals.
ZERENEX ZXG000491 stands out due to its unique chemical handles and high purity, making it a valuable asset in scientific research and industrial applications .
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C15H23NO3/c1-12-3-4-15(13(2)9-12)19-11-14(17)10-16-5-7-18-8-6-16/h3-4,9,14,17H,5-8,10-11H2,1-2H3 |
InChI Key |
OENBOPGFBJQXJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCOCC2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



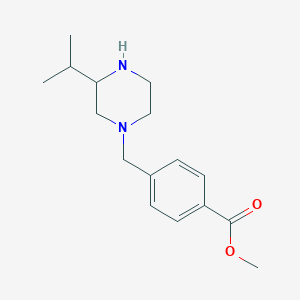
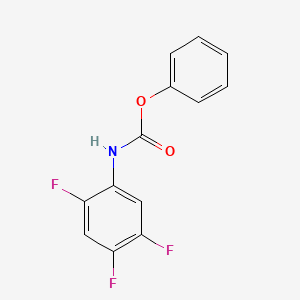
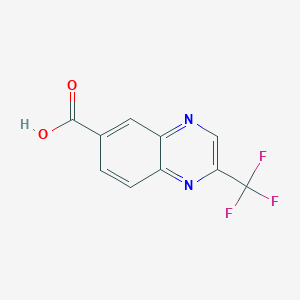
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12274033.png)
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B12274041.png)
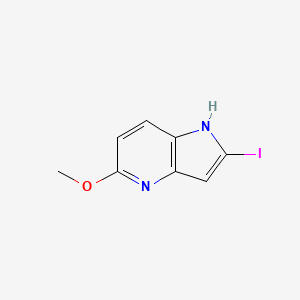

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12274081.png)
![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12274084.png)
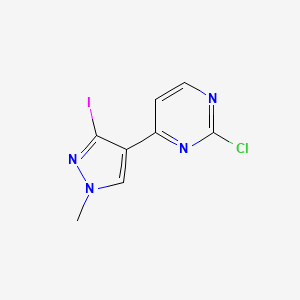
![(R)-1-(4-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-(piperidin-4-yl)ethanone](/img/structure/B12274099.png)
![8-Azabicyclo[3.2.1]octan-3-amine, 8-acetyl-, (3-endo)-(9CI)](/img/structure/B12274106.png)
![6-Methoxy-furo[2,3-B]pyridin-3-one](/img/structure/B12274122.png)
